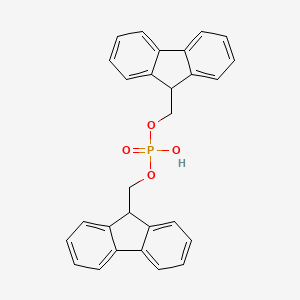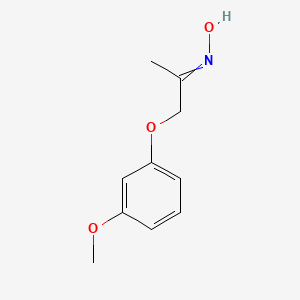![molecular formula C20H27BrFNO6 B13708048 Methyl 2-[Bis(Boc)amino]-3-(4-bromo-2-fluorophenyl)propanoate](/img/structure/B13708048.png)
Methyl 2-[Bis(Boc)amino]-3-(4-bromo-2-fluorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32708810 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
The synthesis of MFCD32708810 involves several steps, each requiring specific reaction conditions and reagents. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes
Step 1: The initial step involves the preparation of the core structure of MFCD32708810. This is typically achieved through a series of organic reactions, including condensation and cyclization reactions.
Step 2: The intermediate product from the first step undergoes further functionalization
Step 3: The final step involves purification and crystallization to obtain the pure compound. Techniques such as recrystallization, chromatography, and distillation are commonly used.
Industrial Production Methods
Industrial production of MFCD32708810 is designed to be efficient and scalable. The methods used are optimized for large-scale production, ensuring high yield and purity. Key aspects of industrial production include:
Continuous Flow Synthesis: This method allows for the continuous production of MFCD32708810, reducing reaction times and improving efficiency.
Catalytic Processes: The use of catalysts in various steps of the synthesis helps in increasing the reaction rate and yield.
Automated Systems: Automation in the production process ensures consistency and reduces the risk of human error.
Chemical Reactions Analysis
MFCD32708810 undergoes various chemical reactions, each with specific reagents and conditions. The major types of reactions include:
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidized derivatives of MFCD32708810.
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Often performed under inert atmosphere to prevent unwanted side reactions.
Products: Reduced forms of MFCD32708810.
Substitution
Reagents: Halogens, alkylating agents, or nucleophiles.
Conditions: Varies depending on the type of substitution (e.g., nucleophilic or electrophilic).
Products: Substituted derivatives of MFCD32708810.
Scientific Research Applications
MFCD32708810 has a wide range of applications in scientific research, including:
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Material Science: Incorporated into the design of new materials with unique properties.
Biology
Biochemical Studies: Utilized in the study of enzyme mechanisms and protein interactions.
Cell Biology: Applied in cell imaging and tracking studies.
Medicine
Drug Development: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Diagnostics: Used in the development of diagnostic tools and assays.
Industry
Manufacturing: Employed in the production of specialty chemicals and advanced materials.
Environmental Science: Applied in the development of environmentally friendly processes and products.
Mechanism of Action
The mechanism of action of MFCD32708810 involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Molecular Targets: Binds to specific proteins or enzymes, altering their activity.
Pathways: Modulates various biochemical pathways, leading to changes in cellular functions.
Properties
Molecular Formula |
C20H27BrFNO6 |
|---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-bromo-2-fluorophenyl)propanoate |
InChI |
InChI=1S/C20H27BrFNO6/c1-19(2,3)28-17(25)23(18(26)29-20(4,5)6)15(16(24)27-7)10-12-8-9-13(21)11-14(12)22/h8-9,11,15H,10H2,1-7H3 |
InChI Key |
IDLKFPRVOSOSNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CC1=C(C=C(C=C1)Br)F)C(=O)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


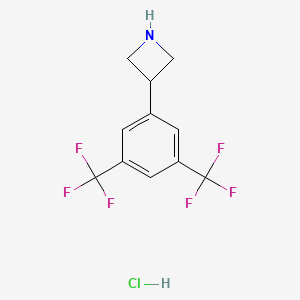
![2-Amino-8-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13707967.png)
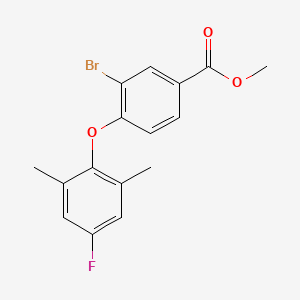
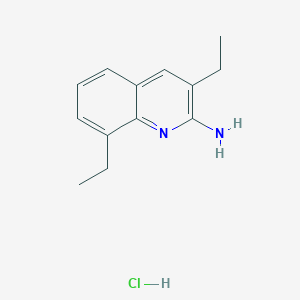

![(E)-2-[11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl]acetic Acid](/img/structure/B13707998.png)

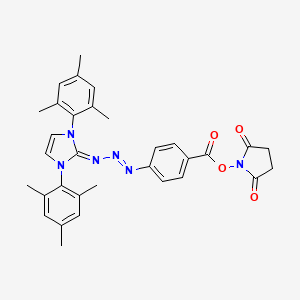
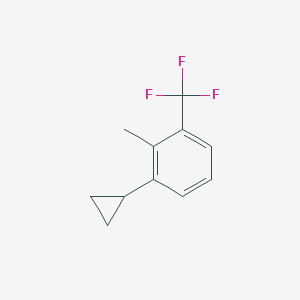
![1-[1-(2,3-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13708027.png)

